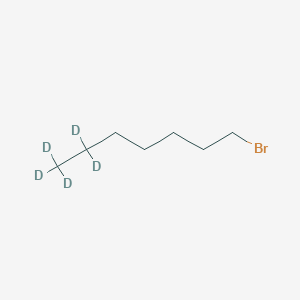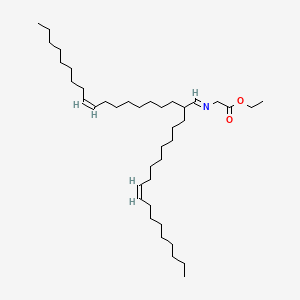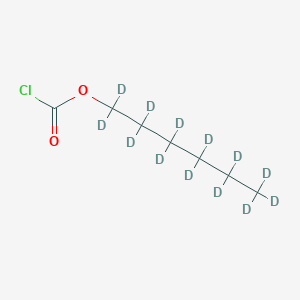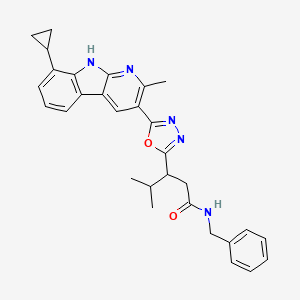
Anti-MRSA agent 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-MRSA agent 6 is a novel compound designed to combat methicillin-resistant Staphylococcus aureus (MRSA), a type of bacteria that has developed resistance to many antibiotics. MRSA is a significant cause of hospital-acquired infections and poses a serious public health threat due to its resistance to conventional treatments . This compound has shown promising results in pre-clinical and clinical studies, making it a potential candidate for treating MRSA infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Anti-MRSA agent 6 involves multiple steps, including the formation of key intermediates and their subsequent reactionsCommon reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and efficacy of the compound. This requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality. Advanced techniques like continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Anti-MRSA agent 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Applications De Recherche Scientifique
Anti-MRSA agent 6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to disrupt biofilm formation.
Medicine: Explored as a therapeutic agent for treating MRSA infections, with studies focusing on its efficacy, safety, and pharmacokinetics.
Mécanisme D'action
The mechanism of action of Anti-MRSA agent 6 involves targeting specific pathways essential for bacterial survival. It primarily disrupts the synthesis of peptidoglycan, a critical component of the bacterial cell wall, by inhibiting key enzymes involved in its biosynthesis. This leads to cell lysis and death of the bacteria. Additionally, this compound may interfere with other cellular processes, such as DNA replication and protein synthesis, further enhancing its antibacterial activity .
Comparaison Avec Des Composés Similaires
Anti-MRSA agent 6 is unique compared to other anti-MRSA compounds due to its specific mechanism of action and higher potency. Similar compounds include:
Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis but has limitations due to resistance development.
Daptomycin: A lipopeptide antibiotic that disrupts cell membrane integrity but may cause side effects like muscle toxicity.
Propriétés
Formule moléculaire |
C16H11F2N3 |
|---|---|
Poids moléculaire |
283.27 g/mol |
Nom IUPAC |
2,5-difluoro-N-[(E)-quinolin-3-ylmethylideneamino]aniline |
InChI |
InChI=1S/C16H11F2N3/c17-13-5-6-14(18)16(8-13)21-20-10-11-7-12-3-1-2-4-15(12)19-9-11/h1-10,21H/b20-10+ |
Clé InChI |
PPFKQUSDPLHQGP-KEBDBYFISA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C(C=N2)/C=N/NC3=C(C=CC(=C3)F)F |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=N2)C=NNC3=C(C=CC(=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-oxo-5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-3H-benzo[g][1,5]benzodiazepin-2-olate;triethylazanium](/img/structure/B12398848.png)



![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)

